Impurity C of Calcitriol

Description

Calcitriol (1,25-dihydroxyvitamin D₃) is the active metabolite of vitamin D₃, primarily used to manage secondary hyperparathyroidism in chronic kidney disease (CKD) and end-stage renal disease (ESRD) . Its therapeutic action involves binding to the vitamin D receptor (VDR) to regulate calcium-phosphate homeostasis and suppress parathyroid hormone (PTH).

Impurity C of Calcitriol is a structurally related compound identified during the synthesis or degradation of calcitriol. These analogs are designed to retain calcitriol’s therapeutic benefits while minimizing hypercalcemic side effects .

Properties

IUPAC Name |

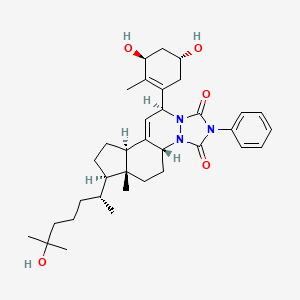

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Isomerization of Calcitriol

Impurity C forms during the synthesis of calcitriol under specific thermal conditions. A study by Scientific Research Publishing (2015) demonstrated that heating calcitriol in acetonitrile (ACN) at 80°C for 5 hours induces cis/trans isomerization at carbon 7, yielding Pre-Calcitriol (Impurity C) as a major product. This method leverages the inherent instability of calcitriol’s triene system, which undergoes reversible-sigmatropic shifts under thermal stress.

Reaction Conditions:

-

Solvent: Acetonitrile (95% purity)

-

Temperature: 80°C ± 2°C

-

Duration: 5 hours

The resultant mixture typically contains calcitriol and Impurity C in a 70:30 ratio, necessitating further purification via preparative chromatography.

Derivatization with PTAD

The PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct formation is a widely used method to stabilize and isolate Impurity C. As reported by CymitQuimica and Chemsrc, pre-calcitriol reacts with PTAD to form a covalent adduct, which enhances chromatographic separation due to increased polarity.

Synthetic Protocol:

-

Reagent Preparation: PTAD (1.2 equiv) dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: Pre-calcitriol (1.0 equiv) is added dropwise at 0°C under nitrogen.

-

Quenching: Reaction terminated with ice-cold methanol after 2 hours.

-

Workup: Crude product purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data:

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Molecular Weight | 591.78 g/mol |

| Solubility | 45 mg/mL in DMSO |

| Storage Conditions | -80°C in amber vials |

Isolation and Purification Techniques

Preparative Chiral Chromatography

The isolation of Impurity C from calcitriol synthesis mixtures requires high-resolution chromatographic methods. A stability-indicating RP-HPLC method developed by Scirp employs a Supelco Acentis Express RP-C18 column (150 × 4.6 mm, 2.7 µm) with gradient elution:

Chromatographic Conditions:

-

Mobile Phase A: Water:MeOH:THF (70:25:5 v/v/v)

-

Mobile Phase B: ACN:Water:THF (90:5:5 v/v/v)

-

Flow Rate: 1.0–2.0 mL/min

-

Detection: 264 nm (calcitriol), 240 nm (Impurity C)

Performance Metrics:

| Parameter | Value |

|---|---|

| Retention Time | 28.5 min (Impurity C) |

| Resolution (Rs) | >2.0 vs. calcitriol |

| Peak Asymmetry | 1.1–1.3 |

Recrystallization Challenges

Early methods using ethyl acetate or ethanol for recrystallization faced issues with solvent retention (e.g., 4.1% ethyl acetate in final product). Modern approaches prioritize methyl formate due to its lower boiling point (31.5°C) and reduced solvate formation, achieving residual solvent levels <0.5%.

Analytical Characterization

Spectroscopic Validation

FT-IR Analysis:

-

Calcitriol: C=O stretch at 1645 cm⁻¹, OH stretch at 3420 cm⁻¹.

-

Impurity C: Shifted C=O stretch to 1660 cm⁻¹, indicating PTAD adduct formation.

NMR Data (¹H, 500 MHz):

Industrial-Scale Production Considerations

| Factor | Optimization Strategy |

|---|---|

| Cost Efficiency | Use of ACN over THF for thermal isomerization |

| Throughput | Preparative HPLC with 2.0 mL/min flow rate |

| Stability | Storage at -80°C with nitrogen overlay |

Regulatory and Quality Control Aspects

The European Pharmacopeia (EP) mandates ≤0.5% for individual impurities in calcitriol formulations. Impurity C’s quantification requires method validation per ICH Q2(R1), including specificity, accuracy (±2% recovery), and precision (RSD <2.0%) .

Chemical Reactions Analysis

Types of Reactions: Impurity C of Calcitriol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .

Scientific Research Applications

Chemistry

Impurity C serves as a reference standard in the development and validation of analytical methods. Its presence in vitamin D formulations necessitates accurate measurement to ensure product quality and safety. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) often utilize this compound for calibration purposes.

Biology

In biological studies, Impurity C is instrumental in understanding the metabolic pathways associated with vitamin D3 and its metabolites. Research has shown that it can influence various biological processes related to calcium metabolism and bone health by interacting with the vitamin D receptor (VDR) .

Medicine

Impurity C is relevant in pharmacological research focusing on vitamin D analogs. Studies investigate its pharmacokinetics and pharmacodynamics to ascertain how impurities may affect therapeutic outcomes. For instance, its role in modulating calcium homeostasis makes it a candidate for exploring treatments for conditions like osteoporosis and certain cancers .

Case Study 1: Mineralization Effects

A study investigated the mineralization-inductive effects of calcitriol compared to vitamin C in cultured human periodontium cells. The results indicated that calcitriol exhibited significant mineralization effects, which could be relevant for understanding the potential therapeutic roles of Impurity C in similar contexts .

Case Study 2: Pharmacokinetics of Vitamin D Analogues

Research focusing on the pharmacokinetics of vitamin D analogs highlights how impurities like Impurity C can alter absorption rates and biological activity. This underscores the importance of characterizing impurities to optimize therapeutic formulations .

Mechanism of Action

Impurity C of Calcitriol exerts its effects through interactions with the vitamin D receptor (VDR). The compound binds to the VDR, leading to the activation of various signaling pathways. These pathways regulate the expression of genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation . The molecular targets and pathways involved include the VDR, membrane-associated VDR, and protein disulfide isomerase family A member 3 (Pdia3) .

Comparison with Similar Compounds

Pharmacological Efficacy and Hypercalcemic Risk

- Calcitriol vs. EB1089 : In the Dunning MAT LyLu prostate cancer model, EB1089 reduced lung metastases by 66% (vs. 54% for calcitriol) with significantly lower hypercalcemia (12.59 mg/dL vs. 14.47 mg/dL) .

- Calcitriol vs. Inecalcitol : Preclinical studies show inecalcitol requires lower concentrations for antitumor effects but fails to dissociate hypercalcemia from efficacy in vivo .

Mechanisms of Action

- Calcitriol: Induces G1 cell cycle arrest in tumor cells (75.8% G1 phase vs. 57.4% in controls) and modulates immune markers like Arg1/iNOS .

- EB1089 : Shares calcitriol’s antiproliferative effects but activates VDR with reduced calcemic liability .

- PRI-2205: Lowers iNOS in tumor-associated macrophages, contrasting with calcitriol’s upregulation of Arg1 in young mice .

Clinical and Preclinical Outcomes

- Bone Health: Calcitriol decreases bone turnover but risks adynamic bone disease in CKD patients, whereas calcimimetics (non-analogs) preserve bone activity .

Critical Challenges and Contradictions

- Hypercalcemia Dissociation: No analog fully separates hypercalcemia from therapeutic effects.

- In Vitro vs.

- Organoid Studies: Calcitriol’s transcriptomic effects on colon/rectal organoids are consistent across patients, but genomic polymorphisms (e.g., VDR, CYP24A1) may alter responses in vivo .

Biological Activity

Impurity C of Calcitriol, also known as 1,25-dihydroxyvitamin D3, is a metabolite of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores the biological activity of Impurity C, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of Calcitriol and Its Impurities

Calcitriol is the active form of vitamin D, primarily involved in regulating calcium and phosphate metabolism in the body. It binds to the vitamin D receptor (VDR), influencing gene expression related to calcium absorption in the intestines, renal tubular reabsorption, and bone resorption. Impurity C is recognized as a significant impurity of calcitriol, which may exhibit distinct biological activities compared to its parent compound.

Impurity C exerts its biological effects primarily through:

- Binding to VDR : Similar to calcitriol, Impurity C activates VDR, leading to increased expression of genes responsible for calcium transport and metabolism.

- Calcemic Effects : It promotes intestinal absorption of calcium and phosphate, contributing to elevated serum calcium levels.

- Antitumor Activity : Studies have shown that calcitriol and its impurities can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers .

1. Calcium Homeostasis

Impurity C enhances intestinal absorption of calcium and phosphate. This effect is crucial for maintaining bone health and preventing conditions such as osteoporosis. The IC50 value for VDR activation by calcitriol has been documented, indicating its potency in modulating calcium levels .

2. Antitumor Properties

Research indicates that calcitriol and its impurities can inhibit tumor growth. For example:

- Inhibition of Cell Proliferation : In vitro studies demonstrate that calcitriol reduces proliferation rates in various cancer cell types .

- Mechanisms of Action : This inhibition is mediated through apoptosis induction and modulation of gene expression related to cell cycle regulation .

3. Mineralization Induction

Calcitriol has been shown to enhance mineralization processes in cultured human periodontal ligament cells (hPDCs). A study indicated that lower concentrations (10^-8 M) of calcitriol significantly stimulated mineralization-related gene expression compared to higher concentrations . This suggests that Impurity C may also contribute positively to mineralization processes.

Case Study 1: Vitamin D Toxicity

A clinical case highlighted the effects of excessive vitamin D supplementation leading to hypercalcemia. The patient presented with elevated 25(OH)D levels due to high intake over several months. This case underscores the importance of monitoring vitamin D metabolites like Impurity C, which can exacerbate conditions like hypercalcemia when present in excess .

Case Study 2: Antitumor Activity

In a study involving cancer patients treated with calcitriol, significant reductions in tumor markers were observed alongside improved patient outcomes. This suggests potential therapeutic applications for Impurity C in oncology settings .

Data Summary

The following table summarizes key findings related to the biological activity of Impurity C:

Q & A

Q. How can orthogonal analytical methods resolve co-elution of Impurity C with other calcitriol metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.